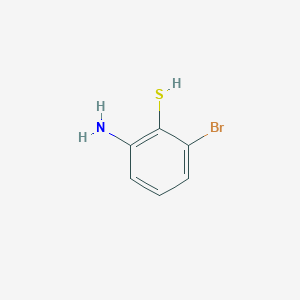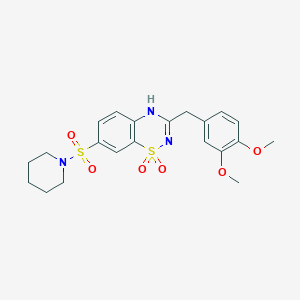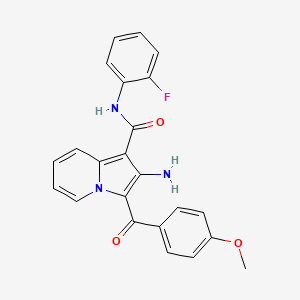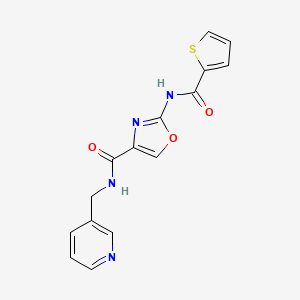
5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is a chemical compound with a molecular weight of 171.63 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies . One method involves the use of an appropriate N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate . The mixture is dissolved in acetonitrile and stirred at 65°C for 4–16 hours . The reaction is then quenched by the addition of water and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H10ClN3 . The InChI code is 1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 171.63 and a linear formula of C7H10ClN3 . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride and its derivatives have been explored for their synthesis and potential in antimicrobial applications. A study described the synthesis of a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, which were derived from Schiff bases and exhibited notable antibacterial and antifungal activities. Compounds with chloro and methoxy groups showed significant antimicrobial activity, suggesting the potential of 5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride derivatives in combating microbial infections (Patel & Patel, 2011).
Antifungal and Antibacterial Screening
Another research effort focused on the synthesis and in vitro antimicrobial screening of new azetidin-2-ones derived from 5-ethyl pyridine-2-ethanol. These compounds were evaluated against various strains of bacteria and fungi, where monosubstituted and disubstituted chloro groups were found to be more effective compared to standard drugs. This highlights the antimicrobial potential of compounds related to 5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride (Patel, Patel, Shaikh, & Rajani, 2014).
Biological Evaluation of Novel Azetidine Derivatives
Further, a novel azetidine derivative, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for its antibacterial and antifungal properties. The study showed acceptable results, providing a foundation for future research into the biological applications of similar compounds (Rao, Prasad, & Rao, 2013).
Antitumor Agents Targeting Tubulin
Azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core have been studied for their antimitotic properties, targeting tubulin, a key protein involved in cell division. These studies have led to the identification of compounds with potent antiproliferative activity, indicating the potential of 5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride derivatives as cancer therapeutics (Twamley, O’Boyle, & Meegan, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-2-methoxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-3-2-7(6-11-9)8-4-10-5-8;;/h2-3,6,8,10H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPFIFZICYFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2829995.png)
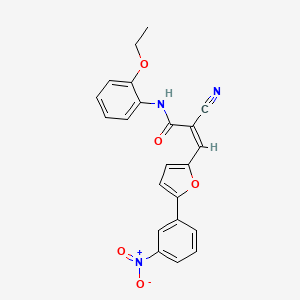
![4-isopropoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2829999.png)
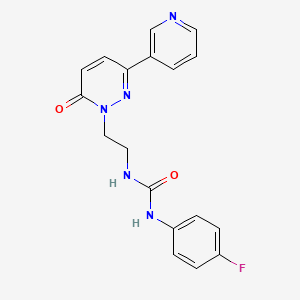
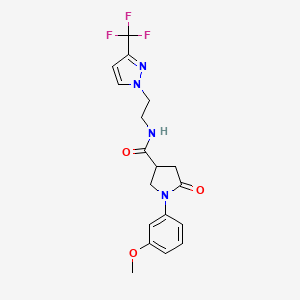

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2830004.png)
![3-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2830006.png)
![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)
